5-bromo-3-methyl-1H-indole-7-carbonitrile
Description
Overview of 5-bromo-3-methyl-1H-indole-7-carbonitrile
This compound is a heterocyclic organic compound characterized by its complex substitution pattern on the indole scaffold. The compound carries the Chemical Abstracts Service registry number 1221448-64-1 and belongs to the broader class of indole derivatives that have garnered substantial attention in chemical research due to their diverse structural possibilities and functional applications. The molecular structure features a bromine atom at the 5-position, a methyl group at the 3-position, and a carbonitrile functional group at the 7-position of the indole ring system, creating a unique electronic environment that influences its chemical reactivity and potential biological activity.
The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting the precise positioning of its substituents on the bicyclic indole framework. This specific substitution pattern distinguishes it from other indole derivatives and contributes to its particular chemical properties and synthetic utility. The presence of both electron-withdrawing groups (bromine and cyano) and an electron-donating methyl group creates an interesting electronic distribution that affects the compound's reactivity profile and potential applications in organic synthesis.
Structural analysis reveals that the compound maintains the fundamental indole architecture consisting of a fused benzene and pyrrole ring system, with the additional substituents modifying its electronic characteristics and steric properties. The carbonitrile group at the 7-position provides a handle for further synthetic transformations, while the bromine substituent offers opportunities for cross-coupling reactions and other synthetic manipulations. This combination of functional groups makes the compound particularly valuable as a synthetic intermediate in the preparation of more complex molecular architectures.
Significance of Indole Derivatives in Chemical Research
Indole derivatives represent one of the most important classes of heterocyclic compounds in modern chemical research, serving as fundamental building blocks for numerous natural products, pharmaceuticals, and advanced materials. The indole moiety appears in a vast array of biologically active compounds, including neurotransmitters, plant hormones, and pharmaceutical agents, highlighting its central role in both biological systems and medicinal chemistry applications. Research has demonstrated that indole derivatives exhibit remarkable structural diversity and functional versatility, making them invaluable scaffolds for drug discovery and materials science applications.
The historical development of indole chemistry has been marked by the evolution of synthetic methodologies from classical approaches to contemporary advanced techniques. Traditional methods such as the Fischer Indole Synthesis have been complemented by modern approaches including metal-catalyzed reactions, carbon-hydrogen activation processes, and environmentally sustainable synthetic strategies. These methodological advances have significantly expanded the accessibility of diverse indole derivatives and enhanced the efficiency of their preparation, enabling researchers to explore increasingly complex molecular architectures and functional applications.
Contemporary research in indole chemistry has revealed the remarkable adaptability of the indole scaffold to various synthetic transformations and functionalization strategies. The ability to introduce substituents at multiple positions on the indole ring system allows for fine-tuning of electronic properties, steric characteristics, and biological activities. This structural flexibility has made indole derivatives particularly attractive for applications in pharmaceutical development, where specific substitution patterns can be designed to optimize interactions with biological targets and enhance therapeutic efficacy.
Recent advances in indole synthesis have focused on developing more efficient, selective, and environmentally friendly synthetic routes. Metal-catalyzed cross-coupling reactions, carbon-hydrogen functionalization processes, and multicomponent reactions have emerged as powerful tools for constructing complex indole derivatives with high efficiency and selectivity. These methodological improvements have not only enhanced the practical accessibility of indole compounds but have also opened new avenues for exploring their applications in diverse scientific fields.
The biological significance of indole derivatives extends beyond their natural occurrence to encompass their synthetic analogs designed for specific therapeutic applications. Research has demonstrated that indole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This broad spectrum of biological activities has made indole derivatives attractive targets for pharmaceutical development, with numerous indole-based drugs currently in clinical use or under development.
Scope and Objectives of the Research Article
This research article aims to provide a comprehensive examination of this compound, focusing specifically on its chemical properties, synthetic accessibility, and potential applications in chemical research. The scope encompasses detailed analysis of the compound's structural characteristics, synthetic methodologies for its preparation, and its role within the broader context of indole chemistry. The primary objective is to synthesize current knowledge regarding this specific indole derivative and establish its significance within the field of heterocyclic chemistry.
The investigation seeks to consolidate available chemical and structural data for this compound, providing researchers with a centralized resource for understanding its properties and potential applications. This includes compilation of spectroscopic data, physical properties, and synthetic routes that have been reported in the literature. The analysis aims to identify the unique characteristics that distinguish this compound from other indole derivatives and highlight its potential utility in synthetic chemistry applications.
A key objective of this work is to examine the synthetic methodologies available for preparing this compound and related compounds, with particular attention to the efficiency, selectivity, and practicality of different approaches. This includes evaluation of traditional synthetic routes as well as modern methodologies that may offer advantages in terms of yield, reaction conditions, or environmental impact. The goal is to provide insights into the most effective strategies for accessing this compound and its analogs.
The research also aims to contextualize this compound within the broader field of indole chemistry, examining how its specific substitution pattern relates to general trends and principles in heterocyclic chemistry. This includes analysis of structure-property relationships and consideration of how the compound's electronic and steric characteristics influence its chemical behavior. The objective is to contribute to the fundamental understanding of substituted indole derivatives and their chemical properties.
Furthermore, the article seeks to identify potential research directions and applications for this compound based on its structural characteristics and the known properties of related compounds. This includes consideration of its potential utility as a synthetic intermediate, its possible applications in materials science, and any implications for pharmaceutical development. The goal is to highlight opportunities for future research and development involving this compound and its derivatives.
Table 1: Key Chemical Properties of this compound
Properties
IUPAC Name |
5-bromo-3-methyl-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c1-6-5-13-10-7(4-12)2-8(11)3-9(6)10/h2-3,5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQQSKDTKMRIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(C=C(C=C12)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One of the classical approaches to synthesize 5-bromo-3-methyl-1H-indole-7-carbonitrile involves the Fischer indole synthesis. This method generally proceeds through the condensation of cyclohexanone derivatives with phenylhydrazine hydrochloride under acidic conditions to form the indole ring system. Subsequent bromination and introduction of the carbonitrile group can be performed to afford the target compound.
- Key steps:
- Formation of the indole core via acid-catalyzed Fischer indole synthesis.
- Selective bromination at the 5-position using brominating agents.
- Introduction of the carbonitrile group at the 7-position through substitution or nitrile installation reactions.
This method is well-established but may require careful control of reaction conditions to achieve regioselectivity and high yields.
Multi-Step Synthesis via Halogenation and Coupling Reactions
A more modern and scalable approach involves a multi-step synthesis starting from substituted aniline derivatives, such as 4-bromo-2-methylaniline, which undergoes iodination, Sonogashira coupling, and cyclization reactions to form brominated methylindole intermediates. Although this method is described for 5-bromo-7-methylindole, similar strategies can be adapted for this compound.
- Stepwise process:
- Iodination of 4-bromo-2-methylaniline to introduce an iodine substituent.
- Sonogashira coupling with alkynes (e.g., trimethylsilylacetylene) in the presence of Pd and Cu catalysts to form alkyne intermediates.
- Cyclization under basic conditions (e.g., potassium tert-butoxide in NMP) to close the indole ring.
This method offers advantages in terms of mild reaction conditions, relatively high yields (75-92%), and suitability for scale-up, although purification steps such as silica gel column chromatography are necessary.
Selective introduction of the carbonitrile group at the 7-position can be achieved via electrophilic aromatic substitution reactions using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) under Lewis acid catalysis (e.g., BF3·OEt2). This approach enables direct cyanation of the indole ring in a regioselective manner.
- Typical conditions:
- Reaction in 1,2-dichloroethane at elevated temperatures (~100 °C) in a closed vessel.
- Use of BF3·OEt2 as a catalyst to activate the cyanation reagent.
This method has been successfully demonstrated for related indole derivatives and can be adapted for this compound synthesis.
| Method | Starting Materials | Key Reactions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Fischer Indole Synthesis | Cyclohexanone, phenylhydrazine | Acid-catalyzed condensation, bromination, cyanation | Moderate | Classical, well-understood | Regioselectivity challenges, multiple steps |
| Halogenation + Sonogashira + Cyclization | 4-Bromo-2-methylaniline, alkynes | Iodination, Pd/Cu-catalyzed coupling, base-induced cyclization | 75-92 | Mild conditions, scalable, high yield | Requires multiple purification steps |
| Electrophilic Aromatic Substitution (Cyanation) | Indole derivatives, NCTS | Lewis acid-catalyzed cyanation | Moderate | Direct cyanation, regioselective | Requires elevated temperature, specialized reagents |
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodination (Step 1) | N-iodosuccinimide (NIS), solvent, room temperature | High | Clean conversion to iodinated intermediate |
| Sonogashira Coupling (Step 2) | Pd(PPh3)2Cl2, CuI, triethylamine, room temperature, slow alkyne addition | 92 | Efficient coupling to form alkyne intermediate |
| Cyclization (Step 3) | Potassium tert-butoxide, NMP, 60 °C, 2 hours | 75-92 | Ring closure to form bromomethylindole derivative |
- The Sonogashira coupling and cyclization route is favored for large-scale synthesis due to its mild conditions and relatively high yields, although it requires expensive catalysts and chromatographic purification.
- Fischer indole synthesis remains a reliable method but may suffer from lower regioselectivity and more complex reaction mixtures.
- Electrophilic cyanation using NCTS and BF3·OEt2 provides a direct and regioselective approach to install the carbonitrile group, which is crucial for biological activity studies.
- The choice of method depends on the availability of starting materials, scale of synthesis, and desired purity.
The preparation of this compound involves sophisticated synthetic strategies combining classical indole formation methods and modern cross-coupling and electrophilic substitution techniques. Among these, the multi-step iodination, Sonogashira coupling, and cyclization approach offers a balance of yield, scalability, and operational simplicity, while electrophilic cyanation provides regioselective functionalization critical for the carbonitrile group installation.
This comprehensive understanding of preparation methods supports further research and industrial application development of this important indole derivative.
Chemical Reactions Analysis
5-Bromo-3-methyl-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.
Scientific Research Applications
5-Bromo-3-methyl-1H-indole-7-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent positions:
Physical and Spectroscopic Properties
- IR Spectroscopy: The cyano group in similar compounds (e.g., 7-bromo-1H-indole-3-carbonitrile) exhibits strong absorption at ~2219 cm⁻¹, consistent with C≡N stretching . The target compound’s cyano group is expected to show similar behavior.
- Melting Points : Analogs such as 5-methyl-3-phenyl-1H-indole-2-carbonitrile (mp ~168°C) and 7-bromo-1-methyl-1H-indole-3-carbonitrile (mp 158–159°C) suggest that substituent position and bulk influence melting points .
- Solubility: The cyano group in this compound likely reduces solubility in non-polar solvents compared to non-cyano analogs .
Biological Activity
5-Bromo-3-methyl-1H-indole-7-carbonitrile is a compound belonging to the indole family, which is characterized by its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on various studies.
Overview of the Compound
This compound has the molecular formula C₁₀H₇BrN₂ and a molecular weight of 235.08 g/mol. The presence of bromine and cyano groups contributes to its unique biological properties, making it a subject of interest in pharmacological research.
Target Interactions
Indole derivatives, including this compound, are known to interact with various biological targets, including receptors and enzymes. The compound has been shown to bind with high affinity to multiple receptors, influencing several biochemical pathways.
Biochemical Pathways
The compound's biological activities can be attributed to its ability to influence key cellular processes:
- Cell Proliferation : It has demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation.
- Gene Expression : The compound affects gene expression patterns that are crucial for cellular metabolism and function.
Biological Activities
This compound exhibits a range of biological activities:
Case Studies and Experimental Data
A variety of studies have investigated the biological activity of this compound:
Synthesis and Preparation
The synthesis of this compound typically involves several steps, including:
- Starting Materials : The reaction usually begins with indole derivatives.
- Reagents : Common reagents include cyclohexanone and phenylhydrazine hydrochloride under acidic conditions.
- Methodology : Fischer indole synthesis is often employed to construct the indole ring system effectively.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-bromo-3-methyl-1H-indole-7-carbonitrile, and how can reaction conditions be optimized?
A typical synthesis involves halogenation and functionalization of the indole core. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been used for analogous bromoindole derivatives, employing CuI as a catalyst in PEG-400/DMF solvent systems. Key optimization steps include:
- Catalyst loading : 1.0 g CuI per 700 mg substrate to ensure efficient triazole formation .
- Purification : Flash column chromatography (70:30 ethyl acetate/hexane) yields ~50% pure product, confirmed by TLC (Rf = 0.30) .
- Characterization : H NMR, C NMR, and FAB-HRMS (e.g., m/z 427.0757 [M+H]) validate structural integrity .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Spectroscopy : H NMR (δ 10.8 ppm for NH protons) and C NMR (e.g., 117.6 ppm for nitrile groups) are essential for structural elucidation .
- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular weight and isotopic patterns .
- Chromatography : TLC and HPLC monitor reaction progress and purity, with ethyl acetate/hexane systems commonly used .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Storage : Keep in airtight containers under inert gas (e.g., N) at ≤ -20°C to prevent degradation .
- Safety protocols : Use PPE (gloves, goggles), avoid inhalation/contact with skin, and work in fume hoods. In case of exposure, rinse thoroughly with water and seek medical attention .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of this compound for drug discovery applications?
- Cross-coupling reactions : Suzuki-Miyaura couplings with arylboronic acids (e.g., Pd catalysts) introduce aryl groups at the 5-bromo position .
- Click chemistry : Azide-alkyne cycloadditions (e.g., CuI catalysis) append triazole moieties, enhancing bioactivity .
- Computational guidance : DFT calculations predict reactive sites (e.g., electrophilic aromatic substitution at C-5) to guide synthetic design .
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Enzyme inhibition assays : Test α-glucosidase inhibition using in vitro enzymatic assays (IC determination) .
- Antioxidant potential : DPPH radical scavenging assays quantify free radical neutralization capacity .
- Cellular assays : Evaluate cytotoxicity and target engagement in cell lines (e.g., cancer models) with derivatives like 5-arylindazoles .
Q. What computational tools aid in understanding the reactivity and electronic properties of this compound?
- DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
- Crystal structure databases : Reference CCDC entries (e.g., CCDC-2191474) to compare bond lengths and angles .
Q. How do structural modifications (e.g., substituent effects) influence the physicochemical properties of this compound?
- Electron-withdrawing groups : Nitriles at C-7 increase electrophilicity, facilitating cross-coupling reactions .
- Steric effects : Methyl groups at C-3 hinder rotation, stabilizing planar conformations critical for π-π stacking in crystal lattices .
- Solubility : Polar solvents (DMF, DMSO) enhance solubility for reactions, while apolar solvents (hexane) aid crystallization .
Methodological Considerations
Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?
- Byproduct formation : Use excess CuI (1.5 eq) to suppress dimerization during triazole synthesis .
- Purification challenges : Sequential solvent extraction (ethyl acetate/water) removes residual DMF before column chromatography .
- Degradation : Avoid prolonged exposure to light/moisture, which can hydrolyze the nitrile group .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Interlab validation : Share detailed protocols (e.g., reaction time, temperature) via platforms like Zenodo or ChemRxiv.
- Reference standards : Compare NMR/MS data with published spectra (e.g., C NMR δ 132.7 ppm for aromatic carbons) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
